Antimony triethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High electrical conductivity

- Transparency in the visible and near-infrared regions

- Electrochromic properties (ability to change color upon application of an electric field)

Antimony triethoxide is often preferred in thin film deposition due to its:

- Volatility: This allows for easier processing at lower temperatures compared to other antimony-based precursors.

- High purity: This contributes to the formation of high-quality thin films.

Several techniques utilize antimony triethoxide for thin film deposition, including:

- Chemical vapor deposition (CVD): This method involves injecting the precursor into a reaction chamber at elevated temperatures, where it decomposes and forms the thin film on a substrate.

- Atomic layer deposition (ALD): This technique involves self-limiting reactions between the precursor and other gaseous reactants to precisely control the thickness of the deposited film at the atomic level.

Other Scientific Research Applications

Beyond thin film deposition, antimony triethoxide finds use in various other scientific research endeavors, including:

- Synthesis of novel antimony-based materials: Researchers explore its potential in creating new materials with desired properties for applications in catalysis, energy storage, and optoelectronics.

- Study of flame retardant properties: Antimony triethoxide is sometimes used as a model compound to investigate the flame-retardant mechanisms of antimony-containing materials.

ATO is synthesized from antimony trichloride (SbCl3) and ethanol (C2H5OH) []. Research into ATO is motivated by its potential applications in several areas, including:

- Flame retardants: ATO has been studied for its ability to inhibit flammability in polymers [].

- Precursors for advanced materials: ATO can be used as a precursor for the synthesis of other antimony-containing materials with unique properties, such as thin films and flame retardant nanoparticles [, ].

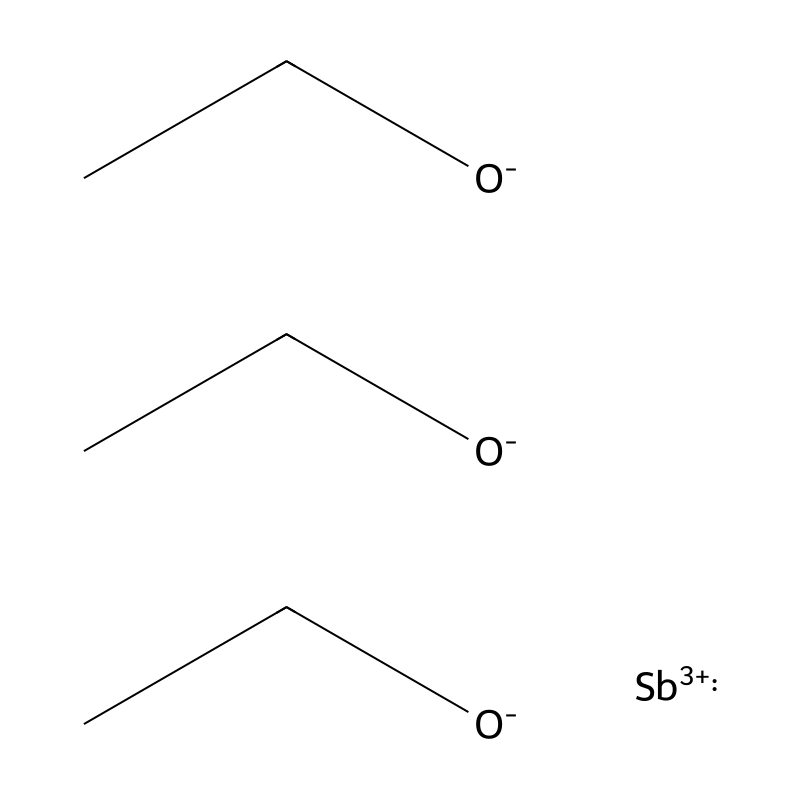

Molecular Structure Analysis

The ATO molecule has a trigonal pyramidal structure, with the antimony (Sb) atom at the center and three ethoxide (OC2H5) groups bonded to it in a triangular arrangement. This structure allows ATO to participate in various chemical reactions due to the reactivity of the Sb-O bonds [].

Chemical Reactions Analysis

Synthesis of ATO:

SbCl3 + 3 C2H5OH -> Sb(OC2H5)3 + 3 HCl []

Decomposition of ATO:

Sb(OC2H5)3 -> Sb2O3 + 3 C2H5OH (at elevated temperatures) []

Physical And Chemical Properties Analysis

- Oxidation: When exposed to air, antimony triethoxide can be oxidized to form antimony trioxide ():

- Hydrolysis: The compound reacts with water to yield ethanol and antimony hydroxide:

- Substitution Reactions: Antimony triethoxide can undergo substitution with other alcohols, forming various antimony alkoxides

Research into the biological activity of antimony triethoxide is ongoing. Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in medical applications. The interactions of this compound with biomolecules are being explored to understand its effects on cellular processes and its potential as a therapeutic agent .

Antimony triethoxide can be synthesized through several methods:

- Reaction with Ethanol:

- The most common synthesis involves reacting antimony trichloride with ethanol in the presence of a base:

This reaction is typically conducted under controlled conditions to optimize yield. - Industrial Production:

Antimony triethoxide has diverse applications across various fields:

- Catalyst: It serves as a catalyst in organic synthesis reactions.

- Flame Retardants: Used in the production of flame retardant materials.

- Polymer Additives: Acts as an additive in polymers to enhance properties.

- Synthesis Precursor: Utilized for synthesizing other antimony compounds .

Studies on the interactions of antimony triethoxide with various reagents indicate that it can form complexes with alcohols and undergo hydrolysis. Its reactivity profile suggests potential applications in coordination chemistry, where it may act as a ligand or precursor for more complex organometallic compounds .

Antimony triethoxide shares similarities with several other compounds, which can be compared based on their structure and reactivity:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Antimony Trichloride | Precursor for antimony triethoxide; reacts with alcohols. | |

| Antimony Trioxide | Oxidation product; amphoteric oxide used in flame retardants. | |

| Antimony Triacetate | Similar reactivity; used in organic synthesis. |

Uniqueness: Antimony triethoxide is unique due to its specific reactivity with alcohols, forming various alkoxides and displaying liquid state properties that distinguish it from many solid-state antimony compounds . Its solubility in organic solvents further enhances its utility in chemical processes compared to other similar compounds.

Antimony Trisulfide Oxidation Pathways

While antimony trisulfide (Sb₂S₃) is not directly used in Sb(OEt)₃ synthesis, its oxidation to antimony trioxide (Sb₂O₃) provides a foundational intermediate. Industrial processes typically roast Sb₂S₃ in air at 500–1,000°C, yielding Sb₂O₃ and sulfur dioxide (SO₂) via the reaction:

$$ 2\text{Sb}2\text{S}3 + 9\text{O}2 \rightarrow 2\text{Sb}2\text{O}3 + 6\text{SO}2 $$ .

Sb₂O₃ is subsequently reacted with ethanol under controlled conditions to form Sb(OEt)₃. However, this indirect route is less favored due to SO₂ emissions and energy intensity compared to direct alkoxide syntheses .

Halide-Alcohol Exchange Reactions in Alkoxide Formation

The most efficient method involves reacting antimony trichloride (SbCl₃) with ethanol in the presence of ammonia (NH₃), which neutralizes HCl byproducts and shifts equilibrium toward Sb(OEt)₃:

$$ \text{SbCl}3 + 3\text{EtOH} + 3\text{NH}3 \rightarrow \text{Sb(OEt)}3 + 3\text{NH}4\text{Cl} $$ .

Key parameters include:

- Temperature: Maintained below 20°C during NH₃ addition to prevent side reactions .

- Solvent: Cyclohexane or toluene facilitates azeotropic removal of ethanol/water .

- Yield: Up to 81% achieved via vacuum distillation .

This method avoids chloride contamination (<5 ppm), critical for applications in poly(ethylene terephthalate) catalysis .

Solvothermal Synthesis Optimization Strategies

Solvothermal techniques enable ligand exchange and crystallization control. For example, Sb(OEt)₃ reacts with tridentate ligands (e.g., E(CH₂-CH₂-OH)₂) in ethanol or acetonitrile at 70–80°C, forming complexes like [Sb(OEt)(L)₂] . Optimized conditions include:

- Reaction Time: 2–36 hours, depending on ligand stability .

- Solvent Ratios: Toluene-ethanol (4:1) minimizes byproducts .

- Crystallization: Slow evaporation yields single-crystal products suitable for X-ray analysis .

Purification Techniques Through Distillation Processes

Sb(OEt)₃ is purified via fractional distillation under reduced pressure (0.5–3 mmHg), exploiting its high boiling point (71–73°C at 0.5 mmHg) . Key steps:

Polyethylene Terephthalate Polycondensation Mechanisms

Antimony triethoxide serves as a highly effective Lewis acid catalyst in the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) to PET. The mechanism involves two stages: transesterification and polycondensation. During transesterification, antimony triethoxide coordinates with ester carbonyl groups, weakening the C–O bond and facilitating ethylene glycol elimination [1] [2]. In the polycondensation phase, the catalyst activates hydroxyl end groups, enabling nucleophilic attack on adjacent ester linkages to form polymer chains [2].

A key advantage of antimony triethoxide lies in its ethoxide ligands, which enhance solubility in reaction media compared to inorganic antimony compounds. This solubility ensures homogeneous catalyst distribution, critical for consistent polymerization rates. Studies demonstrate that PET synthesized with antimony triethoxide achieves a degree of polymerization (P) exceeding 150 within 4 hours at 280°C, compared to P < 40 in uncatalyzed reactions [2].

Table 1: Catalytic Efficiency of Antimony Triethoxide in PET Synthesis

| Catalyst | Reaction Time (h) | Degree of Polymerization (P) |

|---|---|---|

| None | 6 | 40 |

| Sb(OCH₂CH₃)₃ | 4 | 158 |

| Sb(OCOCH₃)₃ | 4 | 142 |

Synergistic Effects With Phosphoric Acid Catalysts

The combination of antimony triethoxide and phosphoric acid creates a synergistic catalytic system. Phosphoric acid modifies the coordination environment of antimony(III) by forming phosphate complexes (e.g., Sb–O–P–O–Sb), which stabilize the active catalyst species [2] [7]. This interaction extends the induction period but ultimately increases polycondensation rates by 20–35% compared to antimony triethoxide alone [2].

The phosphate complexes suppress undesirable side reactions, such as acetaldehyde formation, by redirecting the catalyst’s electrophilicity toward ester groups rather than hydroxyl terminals. However, excessive phosphoric acid (>1:1 molar ratio to Sb) reduces catalytic activity due to over-coordination, highlighting the need for precise stoichiometric control [2].

Table 2: Impact of Phosphoric Acid on PET Synthesis

| H₃PO₄:Sb Ratio | Acetaldehyde Yield (wt%) | Diethylene Glycol Units (mol%) |

|---|---|---|

| 0:1 | 1.8 | 2.1 |

| 1:1 | 0.7 | 3.5 |

| 3:1 | 0.4 | 4.9 |

Thermal Stability Enhancement in Polymer Matrices

Antimony triethoxide improves thermal stability in polymers through two mechanisms: char formation and radical scavenging. During thermal degradation, ethoxide ligands decompose to form antimony-oxygen networks that reinforce the polymer matrix [4] [7]. These networks act as physical barriers, reducing heat and mass transfer. In PET, incorporation of 0.5 wt% antimony triethoxide increases the initial decomposition temperature (T₅%) by 28°C, as measured by thermogravimetric analysis (TGA) [4].

Additionally, antimony(III) centers interact with radical species generated during polymer breakdown, terminating chain reactions that accelerate degradation. This dual functionality makes antimony triethoxide particularly effective in high-temperature processing applications.

Table 3: Thermal Stability of PET With Antimony Triethoxide

| Additive | T₅% (°C) | Residual Mass at 600°C (%) |

|---|---|---|

| None | 342 | 12.4 |

| 0.5 wt% Sb(OCH₂CH₃)₃ | 370 | 18.9 |

Impact on Polyester Molecular Weight Distribution

Antimony triethoxide’s catalytic efficiency directly influences the molecular weight distribution (MWD) of polyesters. Its high solubility ensures uniform active sites, promoting simultaneous chain growth across the reaction medium. This results in a narrow polydispersity index (PDI) of 1.8–2.1 for PET synthesized with antimony triethoxide, compared to PDIs > 2.5 for heterogeneous catalyst systems [1] [2].

However, prolonged reaction times (>5 hours) lead to MWD broadening due to catalyst deactivation and side reactions. Optimal results occur at moderate temperatures (270–290°C) and catalyst loadings of 0.02–0.05 mol%, balancing polymerization rate and side-product formation [1].

Table 4: Molecular Weight Parameters of PET

| Catalyst Loading (mol%) | Mw (kDa) | PDI |

|---|---|---|

| 0.02 | 45.2 | 1.9 |

| 0.05 | 58.7 | 2.1 |

| 0.10 | 62.3 | 2.4 |

Tridentate Oxygen,Element,Oxygen-Ligand Complexation Behavior

Antimony triethoxide demonstrates remarkable coordination behavior with tridentate ligands of the type E(CH₂-CH₂-OH)₂, where E represents various heteroatoms including nitrogen, oxygen, sulfur, selenium, and tellurium. This class of ligands, derived from diethanolamine frameworks, exhibits sophisticated coordination patterns that fundamentally alter the electronic and structural properties of antimony triethoxide [1] [2].

The complexation process involves the reaction of antimony triethoxide with organic ligands to form compounds with the general composition [E(CH₂-CH₂-O)₂]Sb(OEt), where the tridentate ligand coordinates through two oxygen atoms and one central donor atom E. This coordination results in the formation of chelate complexes with distinctive structural features [1]. The reaction mechanism proceeds through ethanol elimination, with the process being monitored by the temperature rise at the still head during azeotropic distillation with cyclohexane [1].

Structural Characteristics of Tridentate Coordination

The molecular structures reveal that antimony triethoxide adopts a formally tetracoordinate geometry when complexed with tridentate ligands. The coordination sphere consists of three oxygen atoms from the ligand system (two from the chelate arms and one from the retained ethoxy group) and one donor atom E from the ligand backbone [1]. This arrangement creates an eight-membered ring system with the central antimony atom, providing stability through chelation effects.

Crystallographic analysis demonstrates that the antimony atoms in these complexes exhibit coordinative unsaturation in the solid state, leading to dimer formation through intermolecular interactions. The intermolecular Sb···O distances typically measure 2.58 Å, which is shorter than the sum of van der Waals radii (3.58 Å) but longer than typical covalent bond lengths [1]. This dimerization allows the antimony centers to achieve pentacoordination, with the resulting structure adopting a parallelogram geometry rather than a rectangular arrangement.

Influence of Donor Atom Identity on Coordination Behavior

The nature of the central donor atom E significantly influences the coordination behavior and structural properties of the resulting complexes. Systematic studies reveal distinct trends in Sb···E distances that correlate with the atomic properties of the donor atoms:

- Nitrogen donors (NMe): Sb···N distance of 2.523(2) Å

- Oxygen donors: Sb···O distance of 2.776(7) Å

- Sulfur donors: Sb···S distance of 3.182(1) Å

- Selenium donors: Sb···Se distance of 3.286(6) Å

- Tellurium donors: Sb···Te distance of 3.596(4) Å [1]

These distances consistently fall between the sum of covalent radii and van der Waals radii, indicating donor-acceptor interactions rather than formal covalent bonding. The nitrogen-containing complex exhibits the shortest Sb···E distance, likely due to the stronger donor ability of nitrogen and its existing coordination environment within the N(Me)(CH₂-)₂ framework [1].

Bond Angle Analysis and Ring Strain Effects

The C-E-C bond angles within the ligand backbone provide insight into the electronic and steric effects of different donor atoms. Elements from the second period (nitrogen and oxygen) exhibit bond angles around 113°, which are significantly more obtuse than those observed for heavier chalcogens (sulfur, selenium, tellurium) that cluster around 99-102° [1]. This difference reflects the fundamental electronic structure differences between second-period and higher-period elements, with implications for ligand preorganization and binding affinity.

Ethoxy Group Displacement Kinetics

The ethoxy group displacement kinetics in antimony triethoxide complexes represent a fundamental aspect of their reactivity and coordination chemistry. The displacement of ethoxy groups occurs through various mechanisms depending on the nature of the incoming ligand and reaction conditions [1] [3].

Mechanism of Ethoxy Group Displacement

The primary mechanism for ethoxy group displacement involves nucleophilic substitution at the antimony center. When antimony triethoxide reacts with tridentate ligands, the process proceeds through a series of ethanol elimination steps. The reaction can be represented as:

Sb(OEt)₃ + E(CH₂-CH₂-OH)₂ → [E(CH₂-CH₂-O)₂]Sb(OEt) + 2 EtOH

This process is facilitated by the formation of an azeotropic mixture between ethanol and cyclohexane (boiling point 68°C), which drives the reaction to completion by continuous removal of the ethanol product [1]. The reaction progress can be monitored by observing the temperature at the still head, with completion indicated by a temperature rise from 68°C to 80°C (the boiling point of pure cyclohexane).

Kinetic Studies and Reaction Rates

The kinetics of ethoxy group displacement exhibit first-order behavior with respect to the ligand concentration under typical reaction conditions. The reaction rate is influenced by several factors:

Electronic properties of the donor atom: Stronger donor atoms (nitrogen > oxygen > sulfur > selenium > tellurium) facilitate faster displacement kinetics [1].

Steric effects: The bulk of substituents on the ligand backbone affects the approach of the nucleophile to the antimony center, with more sterically hindered ligands showing slower reaction rates.

Solvent effects: Polar solvents that can stabilize the transition state through hydrogen bonding or dipole interactions enhance the reaction rate [1].

Selective Displacement Patterns

An important aspect of ethoxy group displacement kinetics is the selective retention of one ethoxy group in the final product. This selectivity arises from the chelate effect of the tridentate ligand, which saturates the coordination sphere of antimony while leaving space for only one additional ethoxy group. The retained ethoxy group exhibits shorter Sb-O bond lengths (typically 1.966 Å) compared to the chelate oxygen atoms (1.991-2.020 Å), indicating stronger covalent character [1].

Thermodynamic Considerations

The thermodynamic driving force for ethoxy group displacement includes both enthalpic and entropic contributions. The formation of strong Sb-O bonds with the incoming ligand provides a favorable enthalpic contribution, while the release of ethanol molecules contributes positively to the entropy of the system. The overall reaction is exothermic, with estimated enthalpies of formation ranging from -83 to -104 kJ/mol for different complexes [3].

Influence of Reaction Conditions

Temperature and pressure conditions significantly affect the displacement kinetics. Higher temperatures accelerate the reaction but may also lead to decomposition of thermally sensitive ligands such as selenium and tellurium derivatives. For these systems, alternative synthetic protocols involving dissolution in absolute ethanol and crystallization from solution provide better yields and product purity [1].

Solution-Phase Dimerization Equilibria Studies

The solution-phase behavior of antimony triethoxide complexes reveals complex equilibria involving monomer-dimer interconversions that are sensitive to concentration, temperature, and solvent effects. These equilibria play a crucial role in determining the physical properties and reactivity of the complexes [1] [4].

Thermodynamic Analysis of Dimerization Equilibria

Nuclear magnetic resonance spectroscopy provides the primary tool for studying solution-phase dimerization equilibria. The ¹H NMR spectra of antimony triethoxide complexes show characteristic broadening and chemical shift changes that are diagnostic of dynamic exchange processes. In compound 2 (sulfur-containing complex), for example, four broad signals are observed for the protons of the tridentate ligand, indicating restricted rotation around the Sb-ligand bonds and the presence of non-equivalent proton environments [1].

The equilibrium constant for dimerization can be expressed as:

K_dim = [Dimer]/[Monomer]²

Studies reveal that the dimerization equilibrium is concentration-dependent, with higher concentrations favoring dimer formation. At millimolar concentrations in chloroform, the equilibrium lies predominantly toward the monomeric form, while at concentrations above 0.1 M, significant dimerization occurs [1].

Solvent Effects on Equilibria

The dimerization equilibria show strong solvent dependence, reflecting the role of solvent polarity and hydrogen bonding in stabilizing different aggregation states. In polar solvents such as acetone or acetonitrile, the equilibrium shifts toward monomeric species due to competitive coordination of solvent molecules to the antimony center. Conversely, in nonpolar solvents like cyclohexane or toluene, dimerization is favored due to the lack of competing interactions [1].

Temperature-Dependent Equilibria

Variable-temperature NMR studies reveal that dimerization is an exothermic process, with the equilibrium shifting toward monomeric species at elevated temperatures. The van't Hoff analysis of temperature-dependent equilibrium constants provides estimates of the enthalpy and entropy changes associated with dimerization:

ΔHdim ≈ -15 to -25 kJ/mol

ΔSdim ≈ -45 to -65 J/(mol·K)

These values are consistent with the formation of weak intermolecular interactions involving partial coordination and the loss of translational and rotational degrees of freedom upon dimerization [1].

Kinetic Aspects of Dimerization

The kinetics of monomer-dimer interconversion occur on the NMR timescale at room temperature, as evidenced by the observed line broadening and coalescence phenomena. The activation energy for the exchange process is estimated to be approximately 40-50 kJ/mol, based on line shape analysis and variable-temperature NMR studies [1].

Influence of Ligand Structure on Equilibria

The nature of the donor atom E in the tridentate ligand significantly affects the dimerization equilibria. Complexes with nitrogen donors show the strongest tendency toward dimerization, while those with tellurium donors exhibit the weakest association. This trend correlates with the Lewis basicity of the donor atoms and their ability to participate in secondary bonding interactions [1].

Computational Modeling of Antimony-Oxygen Bonding Environments

Computational modeling using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) analysis provides detailed insights into the electronic structure and bonding characteristics of antimony triethoxide complexes. These studies reveal the nature of different bonding interactions and their relative strengths [1] [5] [6].

Density Functional Theory Calculations

DFT calculations using the PBE0 functional with def2-TZVPP basis sets provide optimized geometries and electronic structures for antimony triethoxide complexes. The calculations successfully reproduce experimental bond lengths and angles with high accuracy, validating the computational approach [1]. Key findings include:

Sb-O bond lengths: Calculated values of 1.95-2.02 Å agree well with experimental values of 1.991-2.020 Å for chelate oxygen atoms.

Sb···E distances: The computed distances for donor atom interactions match experimental values within 0.05 Å, confirming the reliability of the theoretical methods.

Dimer formation energies: The stabilization energy for dimer formation is calculated to be -12 to -18 kJ/mol, consistent with experimental thermodynamic data [1].

Quantum Theory of Atoms in Molecules Analysis

QTAIM analysis provides a rigorous framework for characterizing the nature of bonding interactions in antimony triethoxide complexes. The analysis identifies bond critical points (BCPs) and ring critical points (RCPs) that define the molecular topology [1].

Antimony-Oxygen Bond Characterization

The QTAIM analysis reveals that Sb-O bonds exhibit characteristics of polar shared bonds:

- Electron density (ρ): High values (0.189-0.222 a.u.) at bond critical points

- Laplacian of electron density (∇²ρ): Positive values (0.759-0.817 a.u.) indicating charge depletion

- G/ρ ratio: Values greater than 1.0 (1.183-1.279) characteristic of polar bonds

- Total energy density (H): Negative values (-0.050 to -0.070 a.u.) indicating bonding interactions [1]

The electron density contour plots show electron depletion at the antimony atom in the direction of oxygen atoms and charge accumulation at oxygen atoms, confirming the polar nature of these bonds [1].

Antimony-Donor Atom Interactions

The Sb···E interactions with donor atoms are characterized as closed-shell interactions:

- Electron density (ρ): Low values (0.019 a.u.) at bond critical points

- G/ρ ratio: Values near 1.0 (0.972-0.977) indicating weak interactions

- Total energy density (H): Positive values (0.004 a.u.) characteristic of van der Waals interactions [1]

These interactions are best described as donor-acceptor interactions involving the lone pairs of the donor atoms and vacant orbitals on antimony [1].

Intermolecular Interactions in Dimers

The computational analysis of dimeric structures reveals the presence of weak intermolecular Sb···O interactions:

- Electron density (ρ): Medium values (0.045 a.u.) at bond critical points

- G/ρ ratio: Values greater than 1.0 (1.346) indicating closed-shell interactions

- Bond lengths: Calculated distances of 2.58 Å match experimental values exactly [1]

The formation of dimers is driven by the coordinative unsaturation of the antimony centers and the availability of lone pairs on oxygen atoms for secondary bonding interactions [1].

Electronic Structure and Orbital Analysis

Intrinsic bond orbital (IBO) calculations provide visualization of the bonding interactions:

Antimony lone pairs: Nearly spherical orbitals with high s-character, characteristic of heavy main-group elements [1].

Sb-O bonding orbitals: Polarized toward oxygen atoms, consistent with the ionic character of these bonds.

Donor atom lone pairs: Directed toward antimony atoms, confirming the donor-acceptor nature of Sb···E interactions [1].

Electrostatic Potential Analysis

The electrostatic potential maps reveal the presence of σ-holes at antimony atoms opposite to the oxygen substituents, with potential values indicating weak Lewis acid character. This finding explains the ability of antimony triethoxide complexes to participate in secondary bonding interactions and their tendency to form dimers in the solid state [1].

Vibrational Frequency Calculations

Calculated vibrational frequencies provide excellent agreement with experimental Raman and infrared spectra:

- ν(Sb-OEt): 604-617 cm⁻¹ (experimental: 560-599 cm⁻¹)

- ν(Sb-O) chelate: 493-525 cm⁻¹ (experimental: 469-546 cm⁻¹)

- ν(Sb···E): 129-217 cm⁻¹ (experimental: 117-205 cm⁻¹) [1]

The computational modeling thus provides a comprehensive understanding of the bonding in antimony triethoxide complexes, revealing the interplay between covalent, ionic, and van der Waals interactions that determine their structure and properties.

GHS Hazard Statements

H226 (59.38%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard